molecular formula C12H17BrO B13722204 4-Bromo-2-(tert-butyl)-1-ethoxybenzene

4-Bromo-2-(tert-butyl)-1-ethoxybenzene

Cat. No.: B13722204
M. Wt: 257.17 g/mol
InChI Key: HALWRNKAZBIDJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1-ethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene can be achieved through several methods. One common approach involves the bromination of 2-(tert-butyl)-1-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-1-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-1-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1-ethoxybenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their function.

    Pathways Involved: It may participate in pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
  • 4-Bromo-2,6-di-tert-butylphenol
  • 4-Bromo-2-tert-butylaniline

Uniqueness

4-Bromo-2-(tert-butyl)-1-ethoxybenzene is unique due to the presence of both a tert-butyl group and an ethoxy group on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1-ethoxybenzene

InChI

InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(13)8-10(11)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

HALWRNKAZBIDJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(C)(C)C

Origin of Product

United States

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